molecular formula C20H20CoO4 B081400 Bis(1-phenylbutane-1,3-dionato-O,O')cobalt CAS No. 14128-95-1

Bis(1-phenylbutane-1,3-dionato-O,O')cobalt

Cat. No.: B081400
CAS No.: 14128-95-1
M. Wt: 383.3 g/mol
InChI Key: WCBCZBIVMTUTDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(1-phenylbutane-1,3-dionato-O,O’)cobalt typically involves the reaction of cobalt(II) acetate tetrahydrate with benzoylacetone in an organic solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The general reaction can be represented as follows:

Co(CH3COO)24H2O+2C6H5COCH2COCH3Co(C6H5COCHCOCH3)2+2CH3COOH+4H2O\text{Co(CH}_3\text{COO)}_2 \cdot 4\text{H}_2\text{O} + 2\text{C}_6\text{H}_5\text{COCH}_2\text{COCH}_3 \rightarrow \text{Co(C}_6\text{H}_5\text{COCHCOCH}_3\text{)}_2 + 2\text{CH}_3\text{COOH} + 4\text{H}_2\text{O} Co(CH3​COO)2​⋅4H2​O+2C6​H5​COCH2​COCH3​→Co(C6​H5​COCHCOCH3​)2​+2CH3​COOH+4H2​O

Industrial Production Methods

Industrial production methods for bis(1-phenylbutane-1,3-dionato-O,O’)cobalt are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cobalt(III) complexes.

    Reduction: It can be reduced to cobalt(I) complexes under specific conditions.

    Substitution: Ligand substitution reactions can occur, where the β-diketonate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions often involve the use of other β-diketonates or phosphine ligands.

Major Products Formed

    Oxidation: Cobalt(III) complexes with different ligands.

    Reduction: Cobalt(I) complexes.

    Substitution: New cobalt complexes with different ligands.

Scientific Research Applications

Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anticancer properties and potential use in drug delivery systems.

    Industry: Utilized in the production of thin films and coatings due to its stability and ease of deposition.

Mechanism of Action

The mechanism of action of bis(1-phenylbutane-1,3-dionato-O,O’)cobalt involves its ability to coordinate with various substrates and catalyze reactions. The cobalt center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The β-diketonate ligands stabilize the cobalt center and enhance its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Bis(acetylacetonato)cobalt(II): Another β-diketonate complex with similar coordination properties.

    Bis(dibenzoylmethanato)cobalt(II): A related compound with different substituents on the β-diketonate ligands.

Uniqueness

Bis(1-phenylbutane-1,3-dionato-O,O’)cobalt is unique due to the presence of phenyl groups on the β-diketonate ligands, which enhance its stability and reactivity compared to other β-diketonate complexes. This makes it particularly useful in applications requiring robust and efficient catalysts.

Properties

CAS No.

14128-95-1

Molecular Formula

C20H20CoO4

Molecular Weight

383.3 g/mol

IUPAC Name

cobalt;4-hydroxy-4-phenylbut-3-en-2-one

InChI

InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;

InChI Key

WCBCZBIVMTUTDM-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=C1)/O.C/C(=C\C(=O)C1=CC=CC=C1)/O.[Co]

SMILES

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2]

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)O.CC(=O)C=C(C1=CC=CC=C1)O.[Co]

14128-95-1

Pictograms

Irritant

Origin of Product

United States

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